N-(2-Aminoethyl)acrylamide

Catalog No.
S563103
CAS No.
23918-29-8
M.F
C5H10N2O
M. Wt
114.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)acrylamide

CAS Number

23918-29-8

Product Name

N-(2-Aminoethyl)acrylamide

IUPAC Name

N-(2-aminoethyl)prop-2-enamide

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

InChI

InChI=1S/C5H10N2O/c1-2-5(8)7-4-3-6/h2H,1,3-4,6H2,(H,7,8)

InChI Key

HXJGFDIZSMWOGY-UHFFFAOYSA-N

SMILES

C=CC(=O)NCCN

Synonyms

N-(2-aminoethyl)-2-propenamide, N-(2-aminoethyl)acrylamide

Canonical SMILES

C=CC(=O)NCCN

N-(2-Aminoethyl)acrylamide (CAS 23918-29-8) is a functional acrylamide monomer distinguished by a primary amine group. This structural feature is central to its procurement value, enabling its use as a building block for polymers with inherent pH-responsiveness and, more critically, providing a reactive handle for covalent post-polymerization modification. Unlike non-functional monomers, it allows for the straightforward synthesis of polymers designed for subsequent bioconjugation, surface immobilization, or the formation of crosslinked hydrogel networks. Its utility is primarily in applications where precise control over polymer functionality and responsiveness is a key material selection criterion.

Substituting N-(2-Aminoethyl)acrylamide (AEAm) with seemingly similar monomers often leads to critical performance failures. Replacing it with non-ionic analogs like N-isopropylacrylamide (NIPAM) or N-hydroxyethyl acrylamide (HEAA) completely removes the primary amine functionality, eliminating the possibility for direct, efficient covalent conjugation of biomolecules and negating pH-responsive behavior. Using monomers with tertiary amines, such as N,N-dimethylaminoethyl methacrylate (DMAEMA), provides pH sensitivity but sacrifices the unique reactivity of the primary amine, which is essential for stable amide bond formation with common carboxylic acid or NHS-ester functionalized molecules. Therefore, for applications requiring post-synthesis covalent modification or specific pH-triggered functionalities, AEAm is a specific procurement choice, not a generic commodity.

Precursor Suitability: Enables High-Efficiency Bioconjugation via Primary Amine Handles

Polymers incorporating primary amine monomers, such as the methacrylate analog of AEAm (AEMA), demonstrate superior suitability as precursors for bioconjugation compared to polymers lacking this functionality. In a direct comparison, copolymers of DMAEMA and AEMA (2-6 mol%) were functionalized and subsequently conjugated to proteins. The coupling efficiency for a transferrin conjugate reached 90-95%, and for an F(ab') fragment, it exceeded 95%. This high efficiency is attributed to the reactivity of the primary amine group, which can be readily converted to other functionalities for specific coupling chemistries. This contrasts sharply with non-functionalized polymers like pure PNIPAM or poly(acrylamide), which require complex multi-step activation chemistries to achieve any level of conjugation.

Evidence DimensionProtein Conjugation Efficiency
Target Compound Data>95% (for F(ab') fragment conjugated to primary-amine containing polymer)
Comparator Or BaselineNon-functionalized poly(acrylamide) (requires harsh, non-specific surface activation, e.g., sulfo-SANPAH, for any conjugation)
Quantified DifferenceEnables near-quantitative conjugation vs. requiring complex, often lower-yield, post-polymerization activation for the baseline.
ConditionsConjugation of F(ab') fragment to a thiolated p(DMAEMA-co-AEMA) copolymer in solution.

For creating bioactive materials, the high, predictable conjugation yield enabled by the primary amine simplifies process development and ensures reproducible performance.

Formulation Compatibility: Imparts Strong pH-Responsive Swelling Behavior Not Present in NIPAM

Polymers containing amine groups, such as those derived from AEAm or its analog DMAEMA, exhibit pronounced pH-dependent swelling, a property absent in neutral thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM). Hydrogels based on PDMAEMA show a dramatic increase in swelling under acidic conditions due to protonation of the amine groups, which causes electrostatic repulsion and network expansion. As the pH increases above the polymer's pKa (typically ~7.0-7.4 for PDMAEMA), the amine groups deprotonate, eliminating repulsion and causing the hydrogel to shrink significantly. In contrast, PNIPAM hydrogels show swelling behavior dominated by temperature around their LCST (~32 °C) and are largely insensitive to pH changes across the physiological range.

Evidence DimensionpH-Dependent Swelling Behavior
Target Compound DataPronounced swelling in acidic conditions (pH < pKa), significant shrinking in basic conditions (pH > pKa).
Comparator Or BaselinePNIPAM: Swelling is primarily temperature-dependent and shows minimal change with pH.
Quantified DifferenceQualitatively different response mechanism (electrostatic repulsion vs. hydrophobic/hydrophilic balance).
ConditionsAqueous buffer solutions at varying pH values.

This pH-triggered swelling/deswelling is a critical mechanism for developing 'smart' drug delivery systems that release their payload in specific acidic microenvironments, a functionality that PNIPAM alone cannot provide.

Processability: Enables pH-Tuning of Lower Critical Solution Temperature (LCST)

Copolymerizing a primary amine monomer like AEAm with a thermoresponsive monomer like N-isopropylacrylamide (NIPAM) provides a direct method to control the polymer's Lower Critical Solution Temperature (LCST) via pH. While homopolymer PNIPAM has a fixed LCST around 32 °C, copolymers incorporating amine groups exhibit an LCST that increases dramatically at lower pH. This occurs because protonation of the amine groups at acidic pH increases the overall hydrophilicity of the polymer chain, requiring a higher temperature to induce the hydrophobic collapse and phase separation. For copolymers of NIPAM and acrylic acid (anionic monomer), the LCST increases from ~33 °C to over 55 °C as the pH rises from 4.0 to 6.0. A similar but opposite effect is expected for cationic amine-containing copolymers, where the LCST would be suppressed at basic pH and elevated at acidic pH.

Evidence DimensionpH Control over LCST
Target Compound DataLCST is tunable with pH; elevated at acidic pH due to amine protonation and increased hydrophilicity.
Comparator Or BaselineHomopolymer PNIPAM: LCST is fixed at ~32 °C, largely independent of pH.
Quantified DifferenceIntroduces a secondary stimulus (pH) to precisely control the thermal transition temperature, which is not possible with the comparator.
ConditionsAqueous solution, copolymer of NIPAM with an ionizable monomer.

This dual-responsiveness allows for the design of materials that can be processed in a soluble state at a convenient pH and temperature, then triggered to phase-separate or gel by a specific, controlled shift in pH.

Precursors for Bioactive Hydrogels and Surfaces

Where covalent, high-efficiency immobilization of proteins, peptides, or other biomolecules is required. The primary amine group provides a reliable reactive handle for conjugation, making this monomer a specific choice for developing biosensors, cell culture substrates with tethered growth factors, and affinity chromatography media.

pH-Triggered Drug Delivery Systems

For formulating hydrogels or nanoparticles designed to release therapeutic agents in response to a drop in pH. The protonation of the amine groups in acidic environments (e.g., endosomes or tumor microenvironments) induces polymer swelling and subsequent drug release, a mechanism not achievable with pH-insensitive monomers like NIPAM.

Dual-Responsive Materials for Cell Sheet Engineering

In applications requiring precise control over cell adhesion and detachment. Copolymers of AEAm and NIPAM can be designed to detach cell sheets via a temperature drop (the NIPAM component) while allowing for pH-based modulation of the material's properties during processing and culture, offering an additional layer of control.

XLogP3

-0.8

Other CAS

23918-29-8

Dates

Last modified: 08-15-2023

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